molecular formula C13H12N2O B230314 N-(2-methylphenyl)pyridine-4-carboxamide

N-(2-methylphenyl)pyridine-4-carboxamide

Cat. No.: B230314
M. Wt: 212.25 g/mol
InChI Key: HDXFMZAMFCTPSU-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)pyridine-4-carboxamide is a carboxamide derivative featuring a pyridine ring substituted at the 4-position with a carboxamide group linked to a 2-methylphenyl moiety. The compound’s scaffold is notable for its versatility, enabling modifications that influence bioactivity, solubility, and stability .

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

N-(2-methylphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C13H12N2O/c1-10-4-2-3-5-12(10)15-13(16)11-6-8-14-9-7-11/h2-9H,1H3,(H,15,16)

InChI Key

HDXFMZAMFCTPSU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC=NC=C2

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

Key Structural Analogs :

Compound Name Substituent(s) Key Properties/Activities References
2-Chloro-N-(2-methylphenyl)pyridine-4-carboxamide Cl at pyridine-2, methyl at phenyl Synthetic intermediate; potential bioactivity inferred from analogs
N-[2-(4-Nitrophenyl)thiazolidin-3-yl]pyridine-4-carboxamide 4-NO₂ on phenyl, thiazolidinone ring Dual COX/LOX inhibition (IC₅₀: 52.80% COX-2; 27.36% LOX)
4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide Aminophenoxy, N-methyl carboxamide Pharmaceutical/agrochemical applications; enhanced solubility
N-[2-(4-Chlorophenyl)thiazolidin-3-yl]pyridine-3-carboxamide Cl on phenyl, pyridine-3-carboxamide Anti-inflammatory activity (carrageenan-induced edema model)

Observations :

  • Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and chloro (-Cl) substituents on the phenyl ring enhance anti-inflammatory activity by improving enzyme (COX/LOX) binding affinity .
  • Heterocyclic Modifications: Thiazolidinone-ring-containing analogs (e.g., compounds in and ) exhibit pronounced anti-inflammatory effects but may introduce metabolic instability compared to simpler carboxamides .
  • Positional Isomerism : Pyridine-4-carboxamide derivatives (e.g., target compound) vs. pyridine-3-carboxamide () show divergent bioactivity profiles due to altered hydrogen-bonding interactions with target enzymes .

Yield and Purity :

Compound Type Typical Yield Purity Key Challenges
Simple carboxamides (e.g., target compound) 75–90% ≥95% Minimal side reactions
Thiazolidinone hybrids 60–75% 85–90% Cyclization efficiency
Sulfonyl-containing analogs 50–65% 80–85% Steric hindrance in coupling

Structural and Crystallographic Insights

  • Hydrogen Bonding : Crystallographic studies of N-(adamantan-1-yl)pyridine-4-carboxamide () reveal intermolecular N–H⋯O interactions, which stabilize crystal packing and may enhance thermal stability in materials science applications .

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